3-(2-Oxopyrrolidin-1-yl)propanoic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Oxopyrrolidin-1-yl)propanoic acid ethyl ester is a chemical compound with the molecular formula C7H11NO3. It is a derivative of propanoic acid and contains a pyrrolidinone ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxopyrrolidin-1-yl)propanoic acid ethyl ester typically involves the reaction of 2-oxo-1-pyrrolidinepropionitrile with ethyl alcohol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions for several hours, followed by extraction and purification steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Oxopyrrolidin-1-yl)propanoic acid ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(2-Oxopyrrolidin-1-yl)propanoic acid.
Reduction: Formation of 3-(2-Oxopyrrolidin-1-yl)propanol.
Substitution: Formation of various substituted esters or amides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2-Oxopyrrolidin-1-yl)propanoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(2-Oxopyrrolidin-1-yl)propanoic acid ethyl ester involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with specific pathways in the body, influencing biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl pyruvate: Similar ester structure but lacks the pyrrolidinone ring.
Ethyl isobutyrate: Another ester with a different alkyl group.
Ethyl 2-oxopropanoate: Similar structure but with a different functional group arrangement
Uniqueness
3-(2-Oxopyrrolidin-1-yl)propanoic acid ethyl ester is unique due to its combination of a pyrrolidinone ring and an ester group. This structure imparts specific chemical properties and reactivity that are not found in simpler esters.
Eigenschaften
Molekularformel |
C11H17NO4 |
---|---|
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
ethyl 3-oxo-5-(2-oxopyrrolidin-1-yl)pentanoate |
InChI |
InChI=1S/C11H17NO4/c1-2-16-11(15)8-9(13)5-7-12-6-3-4-10(12)14/h2-8H2,1H3 |
InChI-Schlüssel |
WIBWRBPALOMVRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)CCN1CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.